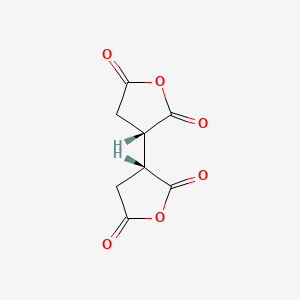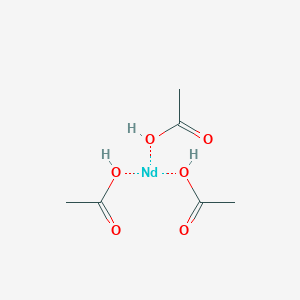
Diammonium yttrium pentanitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium yttrium pentanitrate is a chemical compound with the molecular formula H8N7O15Y and a molecular weight of 435.00727 . It is composed of yttrium, a rare earth element, and nitrate groups, making it an interesting compound for various scientific applications.
Métodos De Preparación
The synthesis of diammonium yttrium pentanitrate typically involves the reaction of yttrium salts with ammonium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
Diammonium yttrium pentanitrate undergoes several types of chemical reactions, including:
Oxidation: The nitrate groups can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the formation of yttrium oxides or other reduced yttrium species.
Substitution: The nitrate groups can be substituted by other anions in the presence of suitable reagents.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diammonium yttrium pentanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of yttrium-based materials, such as yttrium oxides and yttrium-containing catalysts.
Biology: Yttrium compounds are explored for their potential use in biological imaging and as contrast agents in medical imaging techniques.
Medicine: Yttrium isotopes are used in radiotherapy for cancer treatment and in positron emission tomography (PET) imaging.
Industry: Yttrium-based materials are used in the production of high-performance ceramics, superconductors, and lasers
Mecanismo De Acción
The mechanism of action of diammonium yttrium pentanitrate involves the release of nitrate ions, which can participate in various biochemical and chemical processes. The yttrium ion can interact with biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Diammonium yttrium pentanitrate can be compared with other yttrium compounds, such as yttrium nitrate and yttrium oxide. While yttrium nitrate is primarily used in chemical synthesis and as a precursor for other yttrium compounds, yttrium oxide is widely used in industrial applications due to its high thermal stability and dielectric properties. This compound is unique in its combination of ammonium and nitrate groups, which can influence its reactivity and applications .
Similar compounds include:
- Yttrium nitrate
- Yttrium oxide
- Yttrium chloride
Each of these compounds has distinct properties and applications, making them suitable for different scientific and industrial uses.
Propiedades
Número CAS |
15552-06-4 |
|---|---|
Fórmula molecular |
H8N7O15Y |
Peso molecular |
435.00727 |
Sinónimos |
diammonium yttrium pentanitrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)






